molecular formula C8H9FN2O2 B8714500 6-Fluoro-N-methyl-N-(methyloxy)-2-pyridinecarboxamide

6-Fluoro-N-methyl-N-(methyloxy)-2-pyridinecarboxamide

Cat. No. B8714500
M. Wt: 184.17 g/mol
InChI Key: OSMYOADKQWQBQT-UHFFFAOYSA-N
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Description

6-Fluoro-N-methyl-N-(methyloxy)-2-pyridinecarboxamide is a useful research compound. Its molecular formula is C8H9FN2O2 and its molecular weight is 184.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-N-methyl-N-(methyloxy)-2-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-N-methyl-N-(methyloxy)-2-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

6-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3

InChI Key

OSMYOADKQWQBQT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC(=CC=C1)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled mixture of 6-fluoro picolinic acid (1.19 g, 8.43 mmol), N,O-dimethylhydroxylamine (860 mg, 8.82 mmol) and Et3N (3.27 mL, 23.52 mmol) in CH2Cl2 (10 mL) was added 1-propane phosphonic acid cyclic anhydride (4.49 mL, 7.05 mmol; 50 wt % solution in EtOAc) dropwise and stirred at room temperature for 3 h. The reaction mixture was filtered, washed with CH2Cl2 (2×10 mL), evaporated to dryness, and subjected to column chromatography (SiO2, 40% EtOAc-hexanes) to obtain 6-fluoro-pyridine-2-carboxylic acid methoxy-methyl-amide (1.19 g) in 73% yield. ESMS m/z (relative intensity): 185 (M+H)+ (100).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.49 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add N-methylmorpholine (6 mL, 52 mmol) and isobutylchloroformate (3.5 mL, 26.9 mmol) to a solution of 6-fluoropyridine-2-carboxylic acid (3.8 g, 26.9 mmol) in methylene chloride at 0° C. After 15 minutes add O,N-dimethylhydroxylamine hydrochloride (2.6 g, 26.9 mmol) and N-methylmorpholine (3 mL, 26.9 mmol). Stir the reaction at 0° C. for 15 minutes and then room temperature for 17 hours. Dilute the reaction with methylene chloride and wash sequentially with water (1×50 mL), 10% aqueous citric acid (1×50 mL), brine (1×50 mL), saturated aqueous sodium bicarbonate (1×50 mL), and brine (1×50 mL). Dry the resulting organic solution with Na2SO4, filter, and purify by flash column chromatography (Silica Gel, 20% acetone/hexanes) to provide the title compound 0.97 g (18% from 2-fluoro-5-methylpyridine) as a clear, yellow oil.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
18%

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